molecular formula C7H14 B3029025 trans-3,4-Dimethyl-2-pentene CAS No. 4914-92-5

trans-3,4-Dimethyl-2-pentene

Cat. No.: B3029025
CAS No.: 4914-92-5
M. Wt: 98.19 g/mol
InChI Key: PPBWEVVDSRKEIK-FNORWQNLSA-N
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Description

Significance of Branched Alkenes in Organic Chemistry Research

Branched alkenes, a sub-class of hydrocarbons featuring at least one carbon-carbon double bond and a non-linear carbon chain, are of considerable importance in the field of organic chemistry. uc3m.eswikipedia.org Their structural diversity and the reactivity of the double bond make them crucial starting materials and intermediates in a vast array of organic syntheses. cymitquimica.comoit.edu The arrangement of alkyl groups around the double bond significantly influences the alkene's stability and reactivity. Generally, the stability of an alkene increases with the number of carbon-carbon bonds replacing carbon-hydrogen bonds at the double bond, a trend described as mono-substituted, di-substituted, tri-substituted, and tetra-substituted, with the latter being the most stable. masterorganicchemistry.com

The geometry of the substituents, particularly in di-substituted alkenes, gives rise to cis-trans isomerism, where the trans isomer is typically more stable due to reduced steric strain. masterorganicchemistry.comcuny.edu This structural nuance is critical as it can dictate the stereochemical outcome of reactions. Branched alkenes are integral to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. acs.orgchinesechemsoc.orghiroshima-u.ac.jp For instance, recent research has highlighted the development of novel methods for the hydroacylation and hydrofunctionalization of branched alkenes to produce valuable ketones and other functionalized molecules. chinesechemsoc.orgacs.org Furthermore, the selective cleavage of carbon-carbon double bonds in branched alkenes to form new carbon-nitrogen bonds is an area of active investigation, offering new pathways to nitrogen-containing compounds. acs.org

The physical properties of hydrocarbons are also influenced by branching. While increased branching tends to lower the boiling point of alkanes due to a smaller surface area, it can increase the melting point if it leads to a more symmetrical, compact structure that packs more efficiently in a crystal lattice. uc3m.esmasterorganicchemistry.com

Historical Context of trans-3,4-Dimethyl-2-pentene Study

The study of this compound is rooted in the broader historical exploration of alkene chemistry. Early research into alkenes, or olefins as they were once commonly known, focused on understanding their structure, isomerism, and reactivity. wikipedia.orgoit.edu A significant area of historical research involving this specific molecule has been in the context of hydroboration reactions. Studies have examined the regioselectivity of borane (B79455) addition to the double bond of trans-4,4-dimethyl-2-pentene (B1618803), a closely related compound, noting that the reaction proceeds to the dialkylborane stage. scielo.org.boredalyc.org

Further investigations into the hydroboration of various alkyl-substituted olefins have provided insights into how the steric and electronic properties of the substituents direct the addition of boron. For instance, in the case of trans-4-methyl-2-pentene (B1581402) and trans-4,4-dimethyl-2-pentene, a slight preference for the boron atom to add to the less sterically hindered carbon atom of the double bond was observed. scielo.org.boredalyc.org The National Institute of Standards and Technology (NIST) has compiled and maintained physical and chemical property data for this compound, including information on its phase changes and thermochemistry, which has been crucial for its continued study. nist.govnist.gov

Current Research Landscape and Gaps

Current research involving branched alkenes like this compound is focused on developing more efficient and selective synthetic methodologies. A notable area of advancement is in the cobalt-catalyzed hydrofunctionalization of alkenes, which allows for the regio- or stereoselective introduction of various functional groups. chinesechemsoc.org For example, Markovnikov-selective hydroacylation of alkenes has been achieved through a cooperative triple catalysis system involving photoredox, cobalt, and N-heterocyclic carbenes. acs.org

Another active research front is the regiodivergent conversion of alkenes into either branched or linear alkylpyridines, which has significant implications for the synthesis of complex molecules. researchgate.net Researchers are also exploring novel ways to cleave the carbon-carbon double bond of alkenes to install new functional groups, such as the conversion of branched alkenes into amidines. acs.org

Despite these advancements, gaps in the research remain. While methods for the synthesis of this compound exist, such as the isomerization of 2-pentene (B8815676) followed by reaction with another reagent, there is always a need for more efficient and environmentally benign synthetic routes. chembk.com Furthermore, a comprehensive understanding of the reaction kinetics and mechanisms for many of the newer catalytic transformations involving highly substituted alkenes is still under development. Continued exploration of the reactivity of sterically hindered alkenes like this compound will undoubtedly lead to the discovery of new and valuable chemical transformations.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₇H₁₄. chembk.comscbt.com It is classified as an alkene, characterized by a carbon-carbon double bond. wikipedia.orgcymitquimica.com The "trans" designation indicates that the alkyl groups are on opposite sides of the double bond, which generally results in a more stable structure compared to its cis-isomer. cymitquimica.com

PropertyValueSource
Molecular Formula C₇H₁₄ cymitquimica.comnist.govnist.govchembk.comscbt.comlabproinc.comguidechem.comcalpaclab.comcymitquimica.com
Molecular Weight 98.19 g/mol cymitquimica.comscbt.comlabproinc.comcalpaclab.com
CAS Number 4914-92-5 nist.govnist.govchembk.comscbt.comlabproinc.comguidechem.comcalpaclab.comsigmaaldrich.com
Appearance Colorless liquid cymitquimica.comchembk.comlabproinc.comguidechem.com
Boiling Point ~87 °C chembk.com
Density ~0.72 g/cm³ chembk.comlabproinc.com
Refractive Index 1.4120-1.4140 chembk.com
Solubility Insoluble in water, soluble in organic solvents cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3,4-dimethylpent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBWEVVDSRKEIK-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879003
Record name 2-PENTENE, 3,4-DIMETHYL-, (E)-
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Molecular Weight

98.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4914-91-4, 4914-92-5, 24910-63-2
Record name (Z)-3,4-Dimethyl-2-pentene
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Record name 2-Pentene, 3,4-dimethyl-, (E)-
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Record name 3,4-Dimethylpent-2-ene
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Record name trans-3,4-Dimethyl-2-pentene
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Record name 2-PENTENE, 3,4-DIMETHYL-, (E)-
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Record name 3,4-dimethylpent-2-ene
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Synthetic Methodologies for Trans 3,4 Dimethyl 2 Pentene

Dehydration Reactions

Dehydration reactions, involving the elimination of a water molecule from an alcohol, represent a fundamental method for the synthesis of alkenes. The formation of trans-3,4-Dimethyl-2-pentene through this route typically involves specific alcohol precursors and controlled reaction conditions.

Dehydration of Pentanol Derivatives

The primary alcohol precursor for synthesizing 3,4-dimethyl-2-pentene (B12518032) is 3,4-dimethyl-2-pentanol. When this secondary alcohol is subjected to dehydration, it can yield a mixture of isomeric alkenes. However, the reaction often favors the formation of the more thermodynamically stable alkene due to rearrangement mechanisms. The dehydration of (2R,3S)-3,4-dimethyl-2-pentanol, for instance, has been shown to yield 2,3-dimethyl-2-pentene (B84793) as the major product. chegg.com This outcome is governed by the stability of the carbocation intermediate formed during the reaction, which tends to rearrange to a more substituted, and thus more stable, form before proton elimination occurs. Consequently, 3,4-dimethyl-2-pentene is typically a minor product in this specific reaction. quora.com

Acid-Catalyzed Dehydration Approaches

Acid catalysis is the standard method for promoting the dehydration of alcohols. libretexts.org Strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly employed at elevated temperatures. libretexts.org The mechanism for secondary alcohols proceeds via an E1 pathway. libretexts.org

The process involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl (-OH) group, converting it into a better leaving group (water, -OH₂⁺). libretexts.org

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate. libretexts.org This intermediate can undergo a hydride shift, rearranging to a more stable tertiary carbocation. This rearrangement is the primary reason why 2,3-dimethyl-2-pentene is often the major product instead of 3,4-dimethyl-2-pentene. quora.comed.gov

Deprotonation: A base (such as water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond. libretexts.org

The reaction is reversible because water, as a nucleophile, can add back to the alkene under acidic conditions to regenerate the alcohol. pearson.com To favor the formation of the alkene, the products (alkene and water) are typically removed from the reaction mixture as they are formed, shifting the equilibrium to the right according to Le Chatelier's principle. pearson.com

Table 1: Dehydration Reaction of 3,4-Dimethyl-2-pentanol

PrecursorCatalystGeneral ConditionsMajor ProductMinor Product
3,4-Dimethyl-2-pentanolSulfuric Acid (H₂SO₄)Heat (100°C - 140°C for 2° alcohols) libretexts.org2,3-Dimethyl-2-pentene (via rearrangement) quora.comThis compound quora.com

Catalytic Dehydrogenation Processes

Catalytic dehydrogenation is a vital industrial process for converting saturated hydrocarbons (alkanes) into unsaturated ones (alkenes) by removing hydrogen. nd.edu

Dehydrogenation of Saturated Hydrocarbon Precursors

The direct precursor for producing 3,4-dimethyl-2-pentene via dehydrogenation would be 3,4-dimethylpentane. This process involves passing the vaporized alkane over a catalyst at high temperatures. The reaction breaks carbon-hydrogen bonds to form hydrogen gas (H₂) and the corresponding alkene. This method is a key industrial route for the production of light olefins from the abundant alkanes found in shale gas and petroleum distillates. nd.edu

Metal-Catalyzed Dehydrogenation Systems

The catalysts used in these processes are critical for achieving high conversion rates and selectivity. Systems based on precious metals are highly effective.

Platinum (Pt): Platinum-based catalysts are widely used for their high activity in dehydrogenation reactions.

Palladium (Pd): Palladium is another effective metal catalyst for dehydrogenation.

These reactions are typically performed under high temperatures (500-600°C) and at atmospheric or sub-atmospheric pressures to favor the endothermic dehydrogenation process and shift the equilibrium towards the products.

Table 2: General Catalysts for Dehydrogenation

PrecursorCatalyst SystemTypical ConditionsProducts
3,4-DimethylpentanePlatinum (Pt) or Palladium (Pd) on a support (e.g., Al₂O₃)High Temperature (e.g., 500-600°C), Low Pressure3,4-Dimethyl-2-pentene + H₂

Isomerization Strategies

Isomerization provides a pathway to synthesize this compound from other alkene isomers. This can involve shifting the position of the double bond or altering the stereochemistry from a cis to a trans configuration. Such transformations can be promoted by various catalytic systems, including acid or base catalysis, photocatalysis, or transition metal complexes. researchgate.net

Research has identified specific sensitizers that are efficient in promoting the E/Z (trans/cis) isomerization of 3,4-dimethyl-2-pentene. Among those tested, p-xylene (B151628) and phenol (B47542) were found to be particularly effective. researchgate.net Phenol offers the additional advantage of being easily separated from the nonpolar alkene product through a simple base extraction. researchgate.net Transition metal complexes, such as those involving iron carbonyls or rhodium, are also known to catalyze the isomerization of various alkenes, often proceeding through a π-allyl metal hydride intermediate. acs.orgacs.org A ruthenium complex, [Cp*Ru(NCMe)₃][PF₆], has been specifically identified as a catalyst for the cis-to-trans isomerization of certain alkenes. researchgate.net

Table 3: Catalysts and Sensitizers for Alkene Isomerization

Catalyst/SensitizerType of IsomerizationReference
p-XyleneE/Z (trans/cis) Isomerization researchgate.net
PhenolE/Z (trans/cis) Isomerization researchgate.net
[Cp*Ru(NCMe)₃][PF₆]cis-to-trans Isomerization researchgate.net
Iron CarbonylsPositional and Geometric Isomerization acs.org

Isomerization of Terminal Alkenes to Internal Alkenes

A common and atom-economical strategy for synthesizing internal alkenes is the isomerization of their terminal isomers. This process involves the migration of the double bond from the C1-C2 position to an internal position. For the synthesis of 3,4-dimethyl-2-pentene, the logical precursor would be 3,4-dimethyl-1-pentene (B12000618). This transformation is typically catalyzed by transition metal complexes, which can offer high efficiency and selectivity.

Various catalytic systems have been developed to promote the isomerization of terminal alkenes. These reactions often proceed via a metal hydride mechanism, which involves the addition of a metal hydride across the terminal double bond, followed by a β-hydride elimination to form the more thermodynamically stable internal alkene. acs.org

Research has shown that catalysts based on metals like palladium, ruthenium, and manganese are effective for this transformation. acs.orgorganic-chemistry.org For instance, palladium-catalyzed isomerization using specific phosphine (B1218219) ligands can yield trans-2-olefins with high regio- and stereoselectivity under mild conditions. organic-chemistry.org Similarly, certain ruthenium complexes are highly efficient for the selective mono-isomerization of various alkenes, often affording the E-products (trans) rapidly at room temperature. organic-chemistry.orgacs.org

A study on the photoactivated isomerization of 4,4-dimethyl-1-pentene, a structural isomer of the direct precursor, highlights a platinum-catalyzed approach. acs.org Irradiation of a mixture containing 4,4-dimethyl-1-pentene, a silane (B1218182) co-catalyst like triphenylsilane (B1312308) (Ph₃SiH), and a catalytic amount of platinum(II) bis(acetylacetonato) [Pt(acac)₂] resulted in complete conversion to the internal isomer, 4,4-dimethyl-2-pentene. acs.org While not the target molecule, this demonstrates the principle of converting a terminal dimethylpentene to an internal one.

Catalytic Systems for Isomerization of Terminal Alkenes
Catalyst SystemSubstrate ExampleKey FindingsReference
Pd-catalyst / 2-PyPPh₂ ligandTerminal OlefinsProvides trans-2-olefins with high regio- and stereoselectivity under mild conditions. organic-chemistry.org
Ruthenium ComplexMultifunctional AlkenesVery efficient for selective mono-isomerization to E-products, often complete in <10 min at room temperature. organic-chemistry.org
cis-[Mn(dippe)(CO)₂(κ²-BH₄)]Terminal AlkenesEffective at room temperature, transforming terminal alkenes into internal E-alkenes with high selectivity. acs.org
Pt(acac)₂ / Silane (e.g., Ph₃SiH)4,4-dimethyl-1-pentenePhotoactivated system that leads to complete isomerization to the internal alkene. acs.org

Acid-Catalyzed Double Bond Migration in Dimethylpentenes

Acid catalysis provides a classic method for the isomerization of alkenes through the migration of the double bond. The mechanism involves the protonation of the double bond by a strong acid to form a carbocation intermediate. msu.edu Subsequent deprotonation at an adjacent carbon atom regenerates the double bond in a new, often more thermodynamically stable, position. This process can lead to a mixture of alkene isomers.

In the context of dimethylpentenes, early studies demonstrated this principle. For example, the reaction of 4,4-dimethylpentene-1 with acetic acid in the presence of a catalytic amount of sulfuric acid was found to yield a mixture of olefins, indicating double bond migration. acs.org The formation of the carbocation intermediate is the key step. For a terminal alkene like 3,4-dimethyl-1-pentene, protonation would lead to a secondary carbocation. A subsequent 1,2-hydride shift could form a more stable tertiary carbocation, which upon deprotonation would yield various internal alkene isomers, including this compound.

Modern methods have also utilized acid-catalyzed migration as part of more complex transformations. For instance, triflic acid (TfOH), sometimes generated in situ, can effectively catalyze alkene migration as a prelude to other reactions like heteroarylation. rsc.org The general applicability of acid catalysis is well-established, though controlling selectivity to favor a single isomer can be challenging, as the reaction tends to proceed toward a thermodynamic equilibrium mixture of all possible stable isomers. msu.edu

Examples of Acid-Catalyzed Alkene Isomerization
Catalyst/AcidSubstrate ExampleConditionsOutcomeReference
Sulfuric Acid (H₂SO₄)4,4-Dimethylpentene-1In acetic acidFormation of a mixture of olefin isomers. acs.org
Alumina (solid acid)Cyclic OlefinsTemperatures below 100°CDouble-bond migration observed, mechanism involves C-H bond cleavage as the slow step. rsc.org
Triflic Acid (TfOH)Various AlkenesOften generated in situ from Cu(OTf)₂Efficiently catalyzes C=C bond migration prior to further functionalization. rsc.org

Stereoselective Control in Isomerization Reactions

A significant challenge in alkene synthesis is controlling the stereochemistry of the resulting double bond. For the synthesis of this compound, it is crucial to employ a method that selectively favors the formation of the trans (or E) isomer over the cis (or Z) isomer. Transition metal catalysis often provides the necessary tools to achieve this stereoselectivity.

Many catalytic systems developed for terminal alkene isomerization inherently favor the more thermodynamically stable trans product. researchgate.net The selection of the metal and, critically, the ligands coordinated to it, dictates the stereochemical outcome. organic-chemistry.org

Palladium Catalysis : Palladium complexes featuring specific ligands like 2-(diphenylphosphino)pyridine (2-PyPPh₂) are reported to be highly effective in converting terminal olefins to trans-2-olefins with excellent stereoselectivity. organic-chemistry.org

Ruthenium Catalysis : Ruthenium-based catalysts have also been identified as superior for producing (E)-2-alkenes from terminal alkenes with high selectivity, often avoiding the formation of a thermodynamic mixture of isomers. acs.org

Manganese Catalysis : A manganese(I) borohydride (B1222165) complex, cis-[Mn(dippe)(CO)₂(κ²-BH₄)], has been shown to be a highly selective precatalyst for transforming terminal alkenes into the corresponding internal E-alkenes, with DFT calculations indicating that the formation of the E-isomer is favored both kinetically and thermodynamically. acs.org

The ability to control selectivity is a testament to the sophistication of modern catalyst design. While many systems favor the trans isomer, it is noteworthy that catalysts have also been specifically designed to produce the less stable cis isomer, highlighting the power of catalyst control over reaction pathways. temple.edu For the specific synthesis of this compound, a catalyst system known to favor the formation of E-disubstituted alkenes from a terminal precursor would be the most effective approach.

Stereoselectivity in Catalytic Isomerization
Catalyst SystemTypical SelectivityMechanistic InsightReference
Pd-catalyst / 2-PyPPh₂High for trans-isomerLigand environment is crucial for controlling stereoselectivity. organic-chemistry.org
(C₅Me₅)Ru ComplexesHigh for E-isomerCatalyst avoids thermodynamic equilibration, favoring the kinetic E-product. acs.org
cis-[Mn(dippe)(CO)₂(κ²-BH₄)]High for E-isomerFormation of the E-isomer is favored both kinetically and thermodynamically. acs.org
cis-Mo(CO)₄(PPh₃)₂ / TsOHHigh for Z-isomerProvides a contrasting example of achieving selectivity for the higher-energy cis-isomer. temple.edu

Reaction Pathways and Mechanistic Investigations of Trans 3,4 Dimethyl 2 Pentene

Electrophilic Addition Reactions

Hydroboration-Oxidation Mechanisms

The hydroboration-oxidation reaction is a two-step process that converts alkenes into alcohols. libretexts.org The first step, hydroboration, involves the addition of a B-H bond across the double bond, followed by an oxidation step, typically with hydrogen peroxide in a basic solution, to yield the final alcohol product. ntu.edu.sgjove.com

The addition of borane (B79455) to an alkene is both highly regioselective and stereospecific. The reaction follows an anti-Markovnikov pattern, where the boron atom attaches to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. dalalinstitute.comwikipedia.orgmasterorganicchemistry.com This selectivity is driven by both electronic and steric factors. redalyc.orgjove.com Electronically, the transition state is stabilized by placing the partial positive charge on the more substituted carbon. jove.com

The addition is also stereospecific, proceeding via a syn-addition. This means that the boron and hydrogen atoms add to the same face of the double bond through a concerted, four-membered transition state. redalyc.orgjove.comscielo.org.bo For trans-3,4-Dimethyl-2-pentene, the boron atom adds to the C-3 carbon, while the hydride adds to the C-2 carbon, with both atoms approaching from the same side of the molecule's plane. The subsequent oxidation step occurs with retention of configuration, meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position. masterorganicchemistry.com

Steric hindrance plays a crucial role in directing the regioselectivity of hydroboration. redalyc.org The larger boron-containing group preferentially adds to the less sterically encumbered carbon atom of the alkene double bond. jove.com In this compound, the C-3 carbon is bonded to an isopropyl group, while the C-2 carbon is bonded to a methyl group. The significant steric bulk of the tert-butyl group at C-4 further influences the approach of the borane reagent, sterically shielding the C-2 position and strongly favoring the addition of boron to the C-3 position.

The regioselectivity can be further enhanced by using sterically bulkier hydroborating agents instead of borane (BH₃) itself. wikipedia.org Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (B86530) (Sia₂BH), and thexylborane show increased preference for the least hindered carbon. wikipedia.orgscielo.org.bo For instance, studies on the structurally similar alkene, trans-4-methyl-2-pentene (B1581402), demonstrate a marked increase in selectivity with more sterically demanding boranes. sci-hub.sewindows.net

Hydroborating AgentAlkeneProduct Distribution (%) (Boron at C-3 : Boron at C-2)Reference
Diborane (B8814927) (BH₃)trans-4-Methyl-2-pentene57 : 43 scielo.org.bo
Thexylboranetrans-4-Methyl-2-pentene66 : 34 scielo.org.bo
Disiamylborane (Sia₂BH)trans-4-Methyl-2-pentene97 : 3 scielo.org.bo
9-BBNtrans-4-Methyl-2-pentene>99.8 : <0.2 scielo.org.bo

This table presents data for trans-4-methyl-2-pentene as a close structural analog to illustrate the effect of sterically hindered borane reagents on regioselectivity.

The reaction of borane (BH₃) with an alkene can proceed in stages to form a monoalkylborane (RBH₂), a dialkylborane (R₂BH), and finally a trialkylborane (R₃B), with each B-H bond successively adding across the alkene. ntu.edu.sgbolivianchemistryjournal.org However, for sterically hindered alkenes like this compound, the reaction often does not proceed to the trialkylborane. Research on the closely related trans-4,4-dimethyl-2-pentene (B1618803) shows that hydroboration stops at the dialkylborane stage due to the significant steric hindrance. scielo.org.boredalyc.org

The resulting organoborane intermediate is not typically isolated but is directly oxidized in the second step of the sequence. masterorganicchemistry.com Treatment of the alkylborane with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH) initiates the oxidation. ntu.edu.sg The mechanism involves the attack of a hydroperoxide ion on the electrophilic boron atom, followed by the migration of an alkyl group from the boron to the adjacent oxygen atom. ntu.edu.sgjove.com This process is repeated until all alkyl groups on the boron have been replaced by alkoxy groups, forming a trialkoxyborane. Subsequent hydrolysis of the trialkoxyborane yields the final alcohol product, 3,4-dimethyl-2-pentanol, and boric acid or its salt. libretexts.org This oxidation step proceeds with complete retention of stereochemistry at the carbon center. masterorganicchemistry.com

Halogenation Reactions

Halogens such as bromine (Br₂) and chlorine (Cl₂) add across the double bond of alkenes to form vicinal dihalides. masterorganicchemistry.com This reaction is stereospecific, and its mechanism dictates the stereochemical outcome of the product. lumenlearning.com

The halogenation of an alkene proceeds through an anti-addition mechanism. masterorganicchemistry.comlumenlearning.comlibretexts.org When a halogen molecule like Br₂ approaches the electron-rich π bond of this compound, the alkene acts as a nucleophile, attacking one bromine atom and displacing the other as a bromide ion. libretexts.orglibretexts.org This results in the formation of a cyclic bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom. lumenlearning.comlumenlearning.com

In the second step, the bromide ion (Br⁻) acts as a nucleophile and attacks one of the two carbons of the cyclic intermediate. libretexts.org This attack occurs from the side opposite to the bulky bromonium ion bridge, in a manner analogous to an Sₙ2 reaction. lumenlearning.comlumenlearning.com This backside attack forces the ring to open and results in the two bromine atoms being added to opposite faces of the original double bond, leading to the anti-addition product. libretexts.org

For this compound, this stereospecific anti-addition results in the formation of a specific pair of enantiomers. The addition of bromine to the trans alkene leads to the formation of the (2R,3S) and (2S,3R) diastereomers, known as the threo pair of enantiomers. A study on the analogous reaction of bromine with trans-4-methyl-2-pentene confirms the formation of a racemic mixture of the corresponding (2S,3R) and (2R,3S) dibromoalkanes. stolaf.edu

Starting AlkeneReagentAddition StereochemistryProduct Stereoisomers
This compoundBr₂Anti-additionRacemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-3,4-dimethylpentane (Threo enantiomers)

Oxidation Reactions

The oxidation of alkenes can occur at different levels, leading to epoxides, vicinal diols, or cleavage of the carbon-carbon double bond. libretexts.org For this compound, various oxidative pathways are significant.

Epoxidation Mechanisms via Peroxycarboxylic Acids

The reaction of this compound with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. masterorganicchemistry.comwikipedia.org This reaction, known as the Prilezhaev reaction, is a stereospecific syn-addition where both new carbon-oxygen bonds form on the same side of the double bond. masterorganicchemistry.comwikipedia.orgucalgary.ca The "trans" stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comwikipedia.org

The mechanism is a concerted process, often referred to as the "butterfly mechanism," where the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. wikipedia.orgleah4sci.com This initiates a circular transition state involving the breakage of the C=C π bond and the weak O-O bond, and the formation of the C-O bonds of the epoxide ring. libretexts.orgmasterorganicchemistry.comleah4sci.com The reaction's rate is influenced by the nucleophilicity of the alkene; more substituted alkenes tend to react faster. ucalgary.ca

Table 1: Reagents and Conditions for Epoxidation

Reagent Solvent Temperature Product
m-CPBA Dichloromethane (B109758), Chloroform (B151607) Room Temperature trans-2,3-Epoxy-3,4-dimethylpentane
Peroxyacetic acid Ether, Acetone Varies trans-2,3-Epoxy-3,4-dimethylpentane
Syn-Dihydroxylation Pathways

Syn-dihydroxylation of this compound results in the formation of a vicinal diol (a glycol) where the two hydroxyl groups are added to the same face of the original double bond. libretexts.orglibretexts.org This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgchemistrysteps.com

The reaction with OsO₄ proceeds through a concerted mechanism, forming a cyclic osmate ester intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), to yield the syn-diol. libretexts.orglibretexts.org Due to the toxicity and expense of OsO₄, catalytic amounts are often used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). chemistrysteps.commasterorganicchemistry.com

Potassium permanganate under cold, basic conditions also produces syn-diols via a similar cyclic manganate (B1198562) ester intermediate. ntu.edu.sg However, KMnO₄ is a strong oxidizing agent and can lead to over-oxidation and lower yields compared to OsO₄. libretexts.orglibretexts.orgntu.edu.sg For a trans-alkene like this compound, syn-dihydroxylation yields a racemic mixture of enantiomeric diols. libretexts.orglibretexts.org

Table 2: Reagents for Syn-Dihydroxylation

Reagent System Intermediate Product Stereochemistry
1. OsO₄, Pyridine2. NaHSO₃/H₂O Cyclic osmate ester 3,4-Dimethylpentane-2,3-diol Racemic mixture (syn-addition)
Cold, dilute KMnO₄, OH⁻ Cyclic manganate ester 3,4-Dimethylpentane-2,3-diol Racemic mixture (syn-addition)
Anti-Dihydroxylation via Epoxide Cleavage

Anti-dihydroxylation, the addition of two hydroxyl groups to opposite faces of the double bond, is achieved in a two-step process. libretexts.orglibretexts.org First, this compound is converted to its corresponding epoxide as described in section 3.1.3.1. libretexts.orglibretexts.org

The second step involves the acid-catalyzed ring-opening of the epoxide. libretexts.orguomustansiriyah.edu.iq Protonation of the epoxide oxygen makes the ring susceptible to nucleophilic attack by water. uomustansiriyah.edu.iqlibretexts.org The water molecule attacks one of the carbon atoms of the epoxide from the side opposite to the protonated oxygen, leading to an inversion of stereochemistry at that carbon. libretexts.orglibretexts.org This results in the formation of a trans-diol. jove.com Since the starting alkene is trans, the resulting product from this anti-dihydroxylation pathway will be a meso compound. libretexts.org

Table 3: Two-Step Anti-Dihydroxylation Process

Step Reagents Intermediate/Product Stereochemistry
1. Epoxidation m-CPBA trans-2,3-Epoxy-3,4-dimethylpentane Trans
2. Ring Opening H₃O⁺ 3,4-Dimethylpentane-2,3-diol Meso (anti-addition)
Ozonolysis Mechanisms and Intermediate Studies

Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃). The reaction initially forms a highly unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. quora.com

Subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc (Zn) and water or dimethyl sulfide (DMS), cleaves the ozonide to yield aldehydes or ketones. For this compound, ozonolysis followed by a reductive workup would yield acetaldehyde (B116499) and methyl isopropyl ketone.

An oxidative workup, using hydrogen peroxide (H₂O₂), would oxidize the initial aldehyde and ketone fragments to carboxylic acids where possible. In this case, acetaldehyde would be oxidized to acetic acid, while the ketone would remain unchanged.

Studies on the ozonolysis of structurally similar alkenes, like 2,4-dimethyl-2-pentene, have investigated the formation of Criegee intermediates and other products. researchgate.net These intermediates are significant in atmospheric chemistry. researchgate.net

Hydrohalogenation Studies

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound, an unsymmetrical alkene, follows Markovnikov's rule. masterorganicchemistry.comleah4sci.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with fewer hydrogen substituents. masterorganicchemistry.comleah4sci.comcurlyarrows.com

The mechanism involves the protonation of the alkene by the hydrogen halide, which leads to the formation of a carbocation intermediate. masterorganicchemistry.compressbooks.pub For this compound, protonation can lead to two possible carbocations. The more stable carbocation will be the one that is more substituted. The subsequent attack of the halide ion on the more stable carbocation determines the major product. masterorganicchemistry.compressbooks.pub

In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. curlyarrows.comlibretexts.org This free-radical addition results in the bromine atom adding to the less substituted carbon of the double bond. libretexts.org This "peroxide effect" is specific to HBr. curlyarrows.com

Reduction Reactions

The reduction of this compound involves the addition of hydrogen across the double bond to form the corresponding alkane, 3,4-dimethylpentane.

This reaction is typically carried out via catalytic hydrogenation. chemistrytalk.org This process requires a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), to facilitate the addition of molecular hydrogen (H₂). chemistrytalk.orglibguides.com The reaction is a syn-addition, with both hydrogen atoms adding to the same side of the double bond from the surface of the catalyst. chemistrytalk.orglibguides.com The hydrogenation is an exothermic process. libguides.com While platinum is highly effective, nickel (as Raney nickel) is a more economical alternative, though it may require higher temperatures and pressures. melscience.com Homogeneous catalysts, like Wilkinson's catalyst, can also be used under milder conditions. youtube.com

Table 4: Catalysts for Hydrogenation

Catalyst Conditions Product
Platinum (Pt) H₂, Room Temperature, Atmospheric Pressure 3,4-Dimethylpentane
Palladium (Pd) H₂, Room Temperature, Atmospheric Pressure 3,4-Dimethylpentane
Nickel (Ni) H₂, Higher Temperature and Pressure 3,4-Dimethylpentane

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a fundamental reaction for alkenes, converting them into saturated alkanes. The process involves the addition of hydrogen (H₂) across the double bond, a reaction that is thermodynamically favorable but requires a catalyst to overcome a high activation energy. libretexts.org For this compound, the reaction proceeds on the surface of a heterogeneous metal catalyst, such as platinum, palladium, or nickel. libretexts.org

The generally accepted mechanism for this process occurs in several stages:

Adsorption : Both the alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst. libretexts.org

Hydrogen Addition : Hydrogen atoms are added sequentially to the carbons of the double bond. A C-H bond forms while the C-C pi bond breaks, creating a metal-carbon bond intermediate. masterorganicchemistry.com A second C-H bond then forms, resulting in the alkane. masterorganicchemistry.com

Desorption : The resulting saturated hydrocarbon, 3,4-dimethylpentane, is more weakly adsorbed and leaves the catalyst surface, freeing the active site for another cycle. libretexts.org

The stereochemistry of this compound influences its reactivity. As a trans di-substituted alkene with significant steric bulk around the double bond, it is expected to exhibit lower reactivity compared to less hindered alkenes. nih.gov Studies on similar structures, like trans-2-pentene, have shown that thiolate-capped palladium nanoparticle catalysts react reluctantly with such substrates. nih.gov This reduced activity is attributed to the steric hindrance from the substituent groups, which impedes the formation of the necessary di-σ-bonded species on the catalyst surface required for hydrogenation. nih.gov

Oligomerization and Dimerization Reactions

Oligomerization and dimerization reactions convert simple alkenes into larger molecules, which are valuable intermediates in the chemical industry. researchgate.netcaltech.edu These reactions can be catalyzed by various systems, including transition metal complexes and solid acid catalysts like zeolites. mdpi.comd-nb.info The structure of the starting alkene and the choice of catalyst profoundly influence the reaction's outcome, determining the size and structure of the resulting oligomers. mdpi.com

For alkenes structurally similar to this compound, such as other pentenes and butenes, transition metal catalysts based on nickel, cobalt, iron, and zirconium are effective. mdpi.comifpenergiesnouvelles.frresearchgate.net These systems often operate through mechanisms involving the insertion of olefin molecules into metal-hydride or metal-alkyl bonds, followed by chain termination steps like β-hydride elimination to release the oligomeric product and regenerate the active catalyst. mdpi.comifpenergiesnouvelles.fr

Regioselective Dimerization Processes

Regioselectivity in dimerization refers to the control over which constitutional isomer is formed when two alkene molecules combine. This is a critical aspect of catalyst design, enabling the synthesis of specific branched structures. unam.mx The mechanism of dimerization with transition metal catalysts typically involves a series of insertion and elimination steps, where the regioselectivity is determined at each stage.

A common mechanistic pathway involves:

Initiation : Formation of a metal-hydride or metal-alkyl active species. ifpenergiesnouvelles.fr

First Insertion : The first alkene molecule inserts into the metal-hydride/alkyl bond. This can occur in two ways: a 1,2-insertion (Markovnikov) or a 2,1-insertion (anti-Markovnikov). mdpi.comunam.mx The steric and electronic properties of the catalyst's ligands and the alkene substrate influence which insertion mode is favored. unam.mx

Second Insertion : A second alkene molecule inserts into the newly formed metal-alkyl bond. Again, this can proceed via 1,2- or 2,1-insertion. mdpi.com

Termination : The dimer is released, typically through β-hydride elimination. If the intermediate alkyl has hydrogen atoms on multiple adjacent carbons, the position of the new double bond in the product is also a matter of regioselectivity. unam.mx

For example, iron-based catalysts have been shown to achieve the unparalleled regioselective dimerization of trans-2-butene to produce 3,4-dimethyl-1-hexene. researchgate.net Similarly, cobalt(II) complexes activated by methylaluminoxane (B55162) (MAO) can dimerize propylene (B89431) with high regioselectivity, where the product distribution depends heavily on the sequence of 2,1- and 1,2-insertions and the final β-H elimination step. unam.mx The choice of solvent can also be used to switch the regioselectivity of dimerization reactions. researchgate.net

Formation of Branched Oligomers

The formation of branched oligomers is a characteristic outcome of alkene oligomerization catalyzed by many transition metal systems. mdpi.com Following the initial dimerization steps, the chain can continue to grow by the sequential insertion of more monomer units, leading to trimers, tetramers, and higher oligomers. mdpi.com For instance, certain zirconium-based catalysts can convert 1-pentene (B89616) into a mixture of dimers, trimers, and tetramers. mdpi.com

In contrast, studies involving the dimerization of linear pentenes on acidic zeolite catalysts (H-MFI) have produced quantum chemical evidence suggesting an alternative pathway. d-nb.inforesearchgate.net Instead of forming branched alkene dimers, the reaction is proposed to yield alkyl-substituted cycloalkanes. d-nb.inforesearchgate.net This pathway is significantly more exothermic than the formation of branched alkenes and explains experimental observations, such as why the oligomerization often stops at the dimer, as the resulting cyclic alkane has no double bond for further reaction. d-nb.inforesearchgate.net

Calculated Reaction Enthalpies for Dimerization of 2-Pentene (B8815676) at 323 K d-nb.inforesearchgate.net
Product TypeGas Phase Reaction Enthalpy (kJ mol⁻¹)Surface Dimer Formation Enthalpy (kJ mol⁻¹)
Branched Alkenes-84-198
Alkyl-cyclopentane-153-264
Alkyl-cyclohexane-154-281

Double Bond Migration Reactions

Double bond migration, or isomerization, is a common reaction for olefins and can occur concurrently with other transformations like oligomerization, particularly under acidic or transition metal catalysis. researchgate.netnsf.gov This reaction repositions the double bond within the carbon skeleton, leading to a mixture of isomers. For this compound, migration could potentially lead to isomers such as 2,3-dimethyl-2-pentene (B84793) or 2,3-dimethyl-1-pentene.

Acid-Catalyzed Double Bond Isomerization

On solid acid catalysts like zeolites or alumina, double bond isomerization is a facile process. researchgate.netpsu.edu The reaction is initiated by the interaction of the alkene's double bond with an acid site. researchgate.net On Brønsted acid sites, the double bond is protonated, forming a secondary or tertiary carbocation intermediate. A proton is then eliminated from an adjacent carbon atom to form a new double bond in a different position. The rapid equilibration between butene isomers on acid catalysts is a well-documented example of this process. psu.edu Lewis acid sites can also facilitate isomerization through different mechanisms. researchgate.net Studies on pentene isomers have shown that the specific pathway can depend on the nature of the Lewis acid site. researchgate.net

Mechanistic Pathways of Olefin Isomerization

Beyond acid catalysis, transition metal complexes catalyze olefin isomerization through several distinct mechanistic pathways. nsf.gov The two most prominent mechanisms are:

The Insertion-Elimination Mechanism : This pathway involves a metal-hydride (M-H) intermediate. The alkene inserts into the M-H bond, forming a metal-alkyl species. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the alkene with the double bond in a new position and reforms the metal-hydride catalyst. nsf.gov This is a common pathway for catalysts based on palladium, platinum, and rhodium. nsf.govacs.org

The π-Allyl Mechanism : In this mechanism, an allylic C-H bond of the alkene is activated by the metal center, leading to the formation of a π-allyl metal complex intermediate. The metal can then reattach the hydrogen to a different carbon of the allyl system, resulting in an isomerized alkene. nsf.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Trans 3,4 Dimethyl 2 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For trans-3,4-Dimethyl-2-pentene, NMR studies are essential to confirm its structure and distinguish it from its cis isomer and other constitutional isomers.

The ¹H NMR spectrum of this compound provides key information for its structural verification. The spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the olefinic proton appears as a quartet of doublets downfield, a result of coupling to the neighboring methine and methyl protons. chemicalbook.com The methine proton of the isopropyl group appears as a multiplet, while the methyl groups exhibit signals at characteristic upfield shifts. chemicalbook.com

The chemical shifts (δ) are influenced by the electronic environment of the protons. The olefinic proton is deshielded due to the π-electron cloud of the double bond, resulting in a downfield shift. The alkyl protons are shielded and appear at higher fields.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Olefinic Proton (=CH) ~5.22 Quartet of Doublets
Methine Proton (CH) ~2.22 Multiplet
Vinylic Methyl Protons (=C-CH₃) ~1.56 Doublet

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. chemicalbook.com

The ¹³C NMR spectrum offers complementary information by showing the number of unique carbon environments and their electronic nature. In this compound, all seven carbon atoms are chemically non-equivalent and thus produce distinct signals. The olefinic carbons are observed in the downfield region typical for sp²-hybridized carbons, generally between 115 and 140 ppm. chemguide.co.uk The sp³-hybridized carbons of the alkyl groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Olefinic) ~135-145
C3 (Olefinic) ~115-125
C4 (Methine) ~30-40
Vinylic Methyl (on C3) ~15-25
Methyl on C2 ~10-20

Note: These are approximate values based on typical ranges for similar structures. Experimental values can be found in spectral databases. chemguide.co.ukguidechem.com

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. ucl.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show cross-peaks connecting scalar-coupled protons. Key correlations would be observed between the olefinic proton and the methine proton, as well as between the olefinic proton and the vinylic methyl protons. Additionally, a strong correlation would be seen between the methine proton and the protons of the two isopropyl methyl groups. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbons. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum by correlating them with their attached, and often more easily assigned, protons. e-bookshelf.de

High-resolution NMR spectroscopy is a critical tool for investigating reaction mechanisms, such as alkene isomerization, polymerization, and epoxidation. acs.orgresearchgate.netresearchgate.net While specific studies focusing solely on this compound are not abundant, the principles can be applied. For example, in acid-catalyzed isomerization reactions, NMR can be used to monitor the formation of carbocation intermediates and the subsequent rearrangement to other isomeric alkenes. By tracking the changes in signal intensities and identifying new species over time, kinetic and mechanistic data can be obtained. researchgate.net Furthermore, techniques like in-situ illumination NMR allow for the study of photochemical reactions, providing insights into the structure of transient intermediates and reaction pathways. uni-regensburg.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. amazonaws.com

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. guidechem.com

C-H Stretching: The spectrum shows absorptions from the stretching of C-H bonds. The sp² C-H stretch of the olefinic proton typically appears just above 3000 cm⁻¹ (around 3010-3095 cm⁻¹). uhcl.edu The sp³ C-H stretches from the methyl and methine groups are observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). libretexts.org

C=C Stretching: The carbon-carbon double bond stretch for a trans-disubstituted alkene is expected in the region of 1665-1675 cm⁻¹. uhcl.edu However, in symmetrically substituted or nearly symmetrically substituted alkenes, this peak can be weak or absent due to the small change in dipole moment during the vibration. amazonaws.com

C-H Bending: The out-of-plane C-H bending (wagging) vibration for a trans-alkene is a strong and characteristic band, typically found around 960-975 cm⁻¹. This absorption is a reliable indicator of the trans stereochemistry of the double bond.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
sp² C-H Stretch 3010 - 3095 Medium
sp³ C-H Stretch 2850 - 2960 Strong
C=C Stretch 1665 - 1675 Weak to Medium

Note: Frequencies are approximate and can be influenced by the molecular environment and sample phase. uhcl.edulibretexts.org

Table of Compounds Mentioned

Compound Name
This compound
cis-3,4-Dimethyl-2-pentene

FT-IR with Cryogenic Sampling for Detailed Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a molecule like this compound, the FT-IR spectrum reveals characteristic peaks corresponding to its alkene and alkane moieties.

Cryogenic sampling enhances standard FT-IR analysis by cooling the sample to very low temperatures, typically using liquid nitrogen or helium. This process significantly reduces the thermal energy of the molecule, leading to a decrease in rotational and vibrational motions. As a result, the spectral bands become much sharper and better resolved. This heightened resolution is particularly advantageous for a molecule with several overlapping C-H stretching and bending vibrations, allowing for a more precise assignment of vibrational modes. While specific cryogenic FT-IR data for this compound is not widely published, the technique would theoretically provide a highly detailed vibrational fingerprint, enabling a more definitive structural confirmation by minimizing spectral broadening. The ideal transmission sample for FT-IR analysis is very thin, typically between 10 and 50 µm, to prevent the total absorption of the infrared beam. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. researchgate.net The electron ionization (EI) mass spectrum for this compound is available through the NIST Mass Spectrometry Data Center. nist.gov

Molecular Ion Peak Confirmation

The molecular formula for this compound is C₇H₁₄. nist.gov Its molecular weight is 98.1861 g/mol . nist.govnist.gov In mass spectrometry, the molecular ion peak (M⁺) represents the parent molecule that has lost one electron. The mass spectrum of this compound shows a molecular ion peak at an m/z value of 98. nist.gov This peak confirms the molecular mass of the compound. Although some compounds fragment so readily that no molecular ion is observed, its presence here provides invaluable initial information. libretexts.org

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern provides a "fingerprint" that is unique to the compound's structure. When the molecular ion of this compound breaks apart, it forms various smaller, charged fragments. The analysis of these fragments helps to piece together the original structure. The most stable and therefore most abundant fragment ion in the spectrum is known as the base peak.

Key fragmentation pathways for this compound include:

Loss of a methyl group (•CH₃): Cleavage of a methyl group (mass = 15 u) results in a fragment ion at m/z 83. This is a common fragmentation for branched alkanes and alkenes. libretexts.org

Loss of an isopropyl group (•CH(CH₃)₂): The structure contains a prominent isopropyl group. Loss of this group (mass = 43 u) leads to a significant peak at m/z 55. This corresponds to the stable allylic cation [CH₃-CH=C-CH₃]⁺.

Allylic Cleavage: The bonds adjacent to the carbon-carbon double bond are susceptible to cleavage. This is a dominant process in the fragmentation of alkenes, as it leads to the formation of a resonance-stabilized allylic carbocation.

The mass spectrum from the NIST database shows characteristic peaks that can be interpreted to support the structure of this compound. nist.gov

Table 1: Prominent Peaks in the Mass Spectrum of this compound

m/z RatioProposed Fragment IonNeutral Loss
98[C₇H₁₄]⁺(Molecular Ion)
83[C₆H₁₁]⁺•CH₃ (Methyl radical)
55[C₄H₇]⁺•C₃H₇ (Isopropyl radical)
41[C₃H₅]⁺(Allyl cation)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy, typically to within 0.0005 atomic mass units (amu). libretexts.org This precision allows for the determination of a molecule's elemental formula from its exact mass. While standard MS can confirm the nominal mass (98), HRMS can distinguish this compound from other isomers or different compounds that also have a nominal mass of 98.

For this compound, the calculated exact mass for the molecular formula C₇H₁₄ is 98.10955 amu. An HRMS measurement would confirm this precise mass, unequivocally validating the elemental composition and ruling out other possibilities like C₆H₁₀O (exact mass 98.07316 amu). This capability is essential for resolving ambiguities when identifying unknown compounds. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy excited state upon absorption of UV or visible light. rsc.org The wavelength at which maximum absorption occurs is denoted as λmax. egyankosh.ac.in

Wavelength Maxima (λmax) Analysis in Various Solvents

The chromophore in this compound is the isolated carbon-carbon double bond (C=C). This functional group gives rise to a π → π* electronic transition. For simple, non-conjugated alkenes, this transition requires high energy, and therefore the λmax occurs at short wavelengths, typically in the vacuum ultraviolet region (below 200 nm). msu.edu For example, 1-pentene (B89616) has a λmax of 178 nm. msu.edu It is expected that the λmax for this compound would be in a similar range, approximately 180-190 nm.

The choice of solvent can influence the λmax, although this effect is generally minor for non-polar π → π* transitions compared to transitions involving non-bonding electrons (n → π*). rsc.org Solvents like hexane (B92381) and ethanol (B145695) are commonly used because they are transparent in the relevant UV region. rsc.orgmsu.edu Any observed shifts (solvatochromism) in different solvents would likely be small for this compound due to the non-polar nature of the alkene chromophore.

Table 2: Expected UV-Vis Absorption Data for this compound

Spectroscopic ParameterExpected Value/ObservationRationale
ChromophoreC=C (Alkene)Isolated double bond
Electronic Transitionπ → πPromotion of an electron from a π bonding orbital to a π antibonding orbital. egyankosh.ac.in
Expected λmax~180-190 nmTypical for non-conjugated alkenes; absorption occurs in the vacuum UV region. msu.edu
Solvent EffectsMinimalThe non-polar π → π* transition is only slightly affected by solvent polarity. rsc.org

Computational Chemistry and Theoretical Studies of Trans 3,4 Dimethyl 2 Pentene Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for studying the reactivity of alkenes like trans-3,4-Dimethyl-2-pentene, offering a balance between accuracy and computational cost.

DFT calculations are instrumental in locating and characterizing the transition state (TS) geometries and energies for addition reactions. researchgate.net For an alkene such as this compound, this includes reactions like hydrohalogenation, hydration, and oxidation. By modeling the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products.

For example, in the oxidative addition of a metal catalyst to a C-X bond, DFT can be used to determine the activation energy barrier. While specific studies on this compound are not prevalent, the methodology is well-established. Calculations for similar alkenes show that the activation barrier for processes like hydrocupration can be significant, and DFT helps elucidate the role of ligands and substrates in stabilizing the transition state. These models provide critical data on bond lengths and angles at the peak of the reaction coordinate, offering a snapshot of the fleeting transition state structure.

Table 1: Illustrative Transition State Calculation Data for a Generic Alkene Addition Reaction Note: This table is a generalized representation based on typical DFT outputs for alkene reactions and does not represent specific experimental data for this compound.

Reaction StepMethod/Basis SetCalculated ParameterValue
Reactant ComplexM06-2X/6-311+G(d,p)Relative Energy0.00 kcal/mol
Transition State (TS)M06-2X/6-311+G(d,p)Activation Energy Barrier+21.60 kcal/mol
IntermediateM06-2X/6-311+G(d,p)Relative Energy-9.75 kcal/mol
Product ComplexM06-2X/6-311+G(d,p)Overall Reaction Energy-35.00 kcal/mol

Energy Differences in Isomeric Transformations

DFT calculations are highly effective for determining the relative stabilities of isomers. For this compound, this includes comparing its thermodynamic stability against its cis-isomer, cis-3,4-Dimethyl-2-pentene, as well as other structural isomers. The energy difference (ΔE) or Gibbs free energy difference (ΔG) between isomers can be calculated with high accuracy.

These calculations typically involve geometry optimization of each isomer to find its lowest energy conformation, followed by a frequency calculation to obtain thermodynamic properties. Studies on similar substituted alkenes consistently show that trans isomers are thermodynamically more stable than their cis counterparts due to reduced steric strain. The energy difference is a key factor in predicting equilibrium concentrations in isomerization reactions.

The steric bulk of the methyl and isopropyl groups in this compound significantly influences its reactivity. DFT can be used to perform a detailed conformational analysis, identifying stable rotamers (conformational isomers) and the energy barriers for rotation around single bonds.

Steric effects are quantified by analyzing the optimized geometries and can be correlated with parameters like the Taft-Dubois E's steric parameter. bris.ac.uk For this compound, the arrangement of the alkyl groups affects the accessibility of the double bond to incoming reagents. DFT models can visualize the steric hindrance and calculate steric energy, explaining why certain reaction pathways are favored over others. This is crucial for understanding stereoselectivity in addition reactions.

Quantum Chemical Modeling of Reaction Intermediates

Quantum chemical methods are essential for studying highly reactive, short-lived intermediates that are difficult to observe experimentally. In the atmospheric oxidation of this compound, key intermediates include Criegee intermediates and vinyl hydroperoxides.

The ozonolysis of alkenes is a significant atmospheric process that proceeds via the formation of highly reactive carbonyl oxides known as Criegee intermediates (CIs). nih.gov For this compound, the reaction with ozone (O₃) would cleave the double bond to form a primary ozonide, which then decomposes into two sets of Criegee intermediates and carbonyl compounds.

The expected Criegee intermediates from this compound are (CH₃)₂CH-CHOO (a C₄ Criegee intermediate) and (CH₃)₂COO (dimethyl-substituted Criegee intermediate). DFT calculations are used to investigate the stability and reaction pathways of these CIs. nih.gov Theoretical studies show that CIs can undergo various reactions, including unimolecular decay or bimolecular reactions with atmospheric species like water, SO₂, and NOₓ. nih.govmdpi.com The stability and reactivity of a CI are strongly influenced by its substituents; for example, increasing the number of alkyl substituents can decrease the exothermicity of its subsequent reactions. nih.gov

Table 2: Predicted Ozonolysis Products of this compound

Primary Ozonide Decomposition PathwayCriegee Intermediate FormedCarbonyl Compound Formed
Pathway A(CH₃)₂CH-CHOOAcetone ((CH₃)₂CO)
Pathway B(CH₃)₂COOIsobutyraldehyde ((CH₃)₂CH-CHO)

Unimolecular Reaction Pathways of Vinyl Hydroperoxides

The syn-alkyl Criegee intermediates formed during ozonolysis can undergo a rapid 1,4-hydrogen shift to form a vinyl hydroperoxide (VHP). nih.gov This VHP is a crucial precursor to the hydroxyl radical (OH), a dominant oxidant in the troposphere. nih.gov

For the (CH₃)₂CH-CHOO Criegee intermediate derived from this compound, the corresponding VHP would be 1-hydroperoxy-3-methyl-1-butene. Quantum chemical modeling, using methods like M06-L and coupled-cluster theory, can elucidate the unimolecular decay pathways of this VHP. nih.gov Studies on structurally similar VHPs, such as those from trans-2-butene and 2,3-dimethyl-2-butene (B165504), show two primary competing pathways:

Homolysis: Cleavage of the weak O-O bond to directly produce an OH radical and a vinoxy radical. nih.gov

Rearrangement: Isomerization to a hydroxycarbonyl (B1239141) compound. nih.gov

Statistical Rate Theory Simulations

Statistical rate theories, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are powerful tools for calculating the rate constants of unimolecular reactions. These theories are predicated on the assumption that energy is rapidly redistributed among all the vibrational modes of a molecule before it reacts. The application of these simulations is crucial for understanding the temperature and pressure dependence of reaction rates.

Despite the utility of these methods, a specific application to the reactions of this compound is not documented in readily accessible scientific literature. Such a study would be valuable for predicting its thermal decomposition pathways and the lifetimes of any intermediate species formed during its reactions.

Prediction of Reaction Branching Fractions

In chemical reactions where multiple products can be formed, the branching fraction, or branching ratio, quantifies the proportion of each product. Computational methods, often coupled with statistical rate theory, can predict these branching fractions by analyzing the potential energy surface of a reaction. This is particularly important in fields like combustion and atmospheric chemistry, where the distribution of products can have significant consequences.

For this compound, there is a lack of published research detailing the theoretical prediction of reaction branching fractions for its key reactions, such as oxidation or pyrolysis. Such studies would provide insight into the major and minor products formed under various conditions, which is essential for developing detailed kinetic models.

Role of Quantum Mechanical Tunneling

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. researchgate.netlibretexts.org This effect is particularly significant for the transfer of light particles, such as hydrogen atoms (protons) and electrons, and can lead to reaction rates that are significantly higher than those predicted by classical theories, especially at lower temperatures. nih.govacs.orgumn.edu

The investigation of quantum tunneling effects is a key area of modern computational chemistry. However, specific theoretical studies quantifying the role of quantum mechanical tunneling in reactions involving this compound, for instance in hydrogen abstraction reactions, have not been reported in the surveyed literature. Analyzing tunneling contributions would be critical for accurately predicting the low-temperature reactivity of this compound.

Stereochemical Considerations in Trans 3,4 Dimethyl 2 Pentene Reactions

Geometric Isomerism and E/Z Nomenclature

Geometric isomerism arises in alkenes due to restricted rotation around the carbon-carbon double bond. pressbooks.pubpearson.com This restriction means that if each carbon of the double bond is attached to two different groups, two distinct spatial arrangements, known as stereoisomers, can exist. libretexts.org For the compound 3,4-dimethyl-2-pentene (B12518032), the two carbons involved in the double bond (at positions 2 and 3) meet this requirement, giving rise to two geometric isomers: cis and trans.

In the trans isomer, the higher-priority groups on each carbon of the double bond are on opposite sides. libretexts.org Conversely, in the cis isomer, they are on the same side. ontosight.aichemspider.com While the cis/trans naming system is common, the more systematic and unambiguous method is the E/Z nomenclature, which assigns priorities to the substituent groups on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. masterorganicchemistry.com

The CIP rules prioritize groups based on the atomic number of the atoms directly attached to the double-bond carbons; a higher atomic number gets higher priority. pressbooks.publibretexts.org If there is a tie, the analysis proceeds to the next atoms along the chain until a point of difference is found. libretexts.org

For trans-3,4-Dimethyl-2-pentene:

At Carbon-2 (C2): The attached groups are a hydrogen atom (atomic number 1) and a methyl group (-CH₃, atomic number of carbon is 6). The methyl group has higher priority.

At Carbon-3 (C3): The attached groups are a methyl group (-CH₃) and an isopropyl group (-CH(CH₃)₂). Both are attached via a carbon atom, resulting in a tie. To break the tie, we examine the atoms attached to these carbons. The methyl carbon is bonded to (H, H, H), while the isopropyl carbon is bonded to (C, C, H). The isopropyl group, therefore, has higher priority.

In the trans isomer, the two higher-priority groups (the methyl group at C2 and the isopropyl group at C3) are on opposite sides of the double bond. The German word for opposite is "entgegen," so this isomer is designated as (E). libretexts.orgchemguide.co.uk Its counterpart, cis-3,4-dimethyl-2-pentene, where the high-priority groups are on the same side ("zusammen" in German), is designated as (Z). ontosight.ailibretexts.org

Table 1: Isomers and Nomenclature of 3,4-Dimethyl-2-pentene

Common Name IUPAC Name CAS Number High-Priority Groups
This compound (E)-3,4-Dimethyl-2-pentene 4914-92-5 Opposite Sides

Influence of Molecular Configuration on Reactivity

The molecular configuration—specifically, the trans (or E) arrangement of substituents—has a profound influence on the reactivity of 3,4-dimethyl-2-pentene. The spatial positioning of the alkyl groups affects the accessibility of the π-bond to incoming reagents and influences the stability of transition states.

A clear example is seen in epoxidation reactions. A kinetic study on the epoxidation of various alkenes by dimethyldioxirane (B1199080) found that the reaction is highly sensitive to steric effects. researchgate.net For dialkyl-substituted alkenes, cis isomers were found to be significantly more reactive than their corresponding trans isomers. researchgate.net This difference in reactivity is attributed to the steric hindrance presented by the substituents. In the trans configuration of 3,4-dimethyl-2-pentene, the bulky isopropyl group and the methyl group on the opposite side of the double bond create a more sterically crowded environment for the approach of the oxidizing agent compared to the cis isomer, where both groups are on the same side, leaving one face of the double bond more accessible.

Similarly, in hydroboration reactions, the configuration of the alkene can lead to variations in reaction rates and product distributions. scielo.org.bo While slight variations are seen between cis and trans isomers of simpler alkenes like 2-hexene, the increased steric bulk in 3,4-dimethyl-2-pentene amplifies these differences. scielo.org.bo The trans configuration can hinder the approach of the bulky borane (B79455) reagent, potentially slowing the reaction rate compared to its cis counterpart.

Diastereoselectivity and Enantioselectivity in Transformations

Reactions involving this compound can create new stereocenters, leading to the formation of stereoisomeric products. The control of these outcomes, known as diastereoselectivity and enantioselectivity, is a key focus in synthetic chemistry.

A notable study explored the enantioselective intermolecular C–H functionalization of this compound using a rhodium catalyst. nih.gov The reaction with a rhodium-bound α-imino carbene intermediate presented two potential sites for C-H insertion: the tertiary C-H bond of the isopropyl group and the primary C-H bonds of the adjacent methyl groups.

The reaction yielded a mixture of two diastereomeric products, resulting from insertion at these different sites. This preference for one constitutional isomer over another is known as regioselectivity, which in this case was modest (1.5:1). However, the study revealed significant findings regarding the enantioselectivity of the transformation for each product. nih.gov

Product 7a (Tertiary C-H Insertion): Formed with an enantiomeric excess (ee) of 74%.

Product 7b (Primary C-H Insertion): Formed with a much higher enantiomeric excess (ee) of 94%.

This demonstrates that the chiral catalyst can distinguish between the prochiral C-H bonds at both the primary and tertiary positions, but with a much higher degree of success at the less sterically hindered primary position. nih.gov The formation of diastereomers with varying levels of enantiopurity highlights the complex interplay between the substrate's structure and the chiral catalyst. nih.govchinesechemsoc.org

Table 2: Enantioselective C-H Insertion into this compound

Product Site of C-H Insertion Regiomeric Ratio (rr) Enantiomeric Excess (ee)
7a Tertiary (isopropyl group) 1.5 74%
7b Primary (methyl group) 1 94%

Data sourced from a study on rhodium-catalyzed C-H functionalization. nih.gov

Steric Effects and their Governing Role in Reaction Outcomes

The concept of steric hindrance is paramount to understanding the reactivity of this compound. numberanalytics.com Steric effects arise from the spatial repulsion between electron clouds of nearby atoms or groups, which can impede the approach of reactants and favor less crowded reaction pathways. numberanalytics.comacs.org In this compound, the presence of two methyl groups and an isopropyl group creates significant steric bulk around the carbon-carbon double bond.

This steric crowding plays a governing role in many of its reactions. For instance, in addition reactions, a reagent will preferentially attack the less sterically hindered face of the alkene. The bulky nature of the substituents can also influence regioselectivity. In hydroboration-oxidation, the boron atom preferentially adds to the less substituted carbon of the double bond to minimize steric repulsion. scielo.org.bo For this compound, this means the boron will add to C2, which is less hindered than the trisubstituted C3.

The influence of steric hindrance is also evident when comparing reaction rates between related alkenes. The rate of dichlorocarbene (B158193) addition is 35 times faster for 1-butene (B85601) than for 3,3-dimethyl-1-butene, clearly illustrating the rate-retarding effect of a bulky tert-butyl group near the reaction center. cdnsciencepub.com Similarly, the rate of epoxidation of alkenes with dimethyldioxirane shows a systematic decrease as the branching (and thus steric bulk) of the alkyl groups increases. The reactivity of trans-2,2-dimethyl-3-hexene (B1605396) is less than half that of trans-2-methyl-3-hexene, showcasing the impact of adding a single methyl group. researchgate.net This trend underscores how the bulky groups in this compound are expected to significantly lower its reactivity in addition reactions compared to less substituted alkenes. researchgate.netcopernicus.org The interplay of electronic and steric effects ultimately dictates the product distribution. scielo.br

Table 3: Mentioned Chemical Compounds

Compound Name
(E)-3,4-Dimethyl-2-pentene
(Z)-3,4-Dimethyl-2-pentene
1,2-dichloroethene
1-butene
1-hexene
2,3-dimethyl-2-butene (B165504)
2-hexene
2-methyl-3-hexene
2-pentene (B8815676)
3,3-dimethyl-1-butene
3,4-dimethyl-2-pentene
Borane
but-2-ene
Dichlorocarbene
Dimethyldioxirane
Isopropyl group
Methyl group
Rhodium
cis-3,4-Dimethyl-2-pentene
trans-2,2-dimethyl-3-hexene

Derivatives and Synthetic Transformations of Trans 3,4 Dimethyl 2 Pentene

Alkane Derivatives via Hydrogenation

The conversion of alkenes to alkanes is a fundamental reaction in organic chemistry, typically achieved through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond, resulting in a saturated hydrocarbon.

Research Findings:

The hydrogenation of trans-3,4-dimethyl-2-pentene yields 3,4-dimethylpentane. This reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). masterorganicchemistry.com The reaction mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface. The hydrogen atoms then add to the same face of the double bond, a process known as syn-addition. masterorganicchemistry.com The stability of the starting alkene influences the energy released during this reaction; more stable alkenes, like those with greater substitution at the double bond, generally have a lower heat of hydrogenation. masterorganicchemistry.com The enthalpy of hydrogenation for this compound has been documented in thermochemical studies. nist.gov

ReactantReagent(s)ProductReaction Type
This compoundH₂/Pd/C3,4-DimethylpentaneCatalytic Hydrogenation (Syn-addition)

Alcohol Derivatives (Pentanol isomers)

Alcohols can be synthesized from alkenes via several methods, most notably through the hydroboration-oxidation sequence, which yields an anti-Markovnikov addition product.

Research Findings:

ReactantReagent(s)Intermediate/ProductReaction Type
This compound1. BH₃-THFTrialkylborane intermediateHydroboration
2. H₂O₂, NaOH3,4-Dimethyl-2-pentanolOxidation

Epoxide and Diol Formation

The double bond of this compound can be converted into an epoxide ring, a three-membered ring containing two carbon atoms and one oxygen atom. These epoxides are valuable synthetic intermediates that can be subsequently converted into diols.

Research Findings:

Epoxidation of this compound can be achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with dimethyldioxirane (B1199080) (DMDO). libretexts.orgresearchgate.net The reaction is stereospecific; a trans-alkene will yield a trans-epoxide, where the substituents retain their orientation. masterorganicchemistry.com The mechanism involves a concerted transfer of an oxygen atom from the peroxyacid to the alkene double bond. masterorganicchemistry.com Studies on sterically hindered alkenes have shown that the rate of epoxidation can be sensitive to steric effects. researchgate.net

The resulting epoxide, trans-2,3-epoxy-3,4-dimethylpentane, can undergo ring-opening through acid-catalyzed hydrolysis (H₃O⁺) to form a vicinal diol (a glycol), 3,4-dimethyl-2,3-pentanediol. libretexts.org This hydrolysis proceeds via an anti-addition pathway, where the incoming nucleophile (water) attacks from the side opposite the epoxide oxygen, resulting in a trans-diol. libretexts.org Alternatively, syn-dihydroxylation can be achieved directly from the alkene using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), which would yield the meso-diol isomer from a trans-alkene. libretexts.org

Starting MaterialReagent(s)ProductReaction Type
This compoundm-CPBAtrans-2,3-Epoxy-3,4-dimethylpentaneEpoxidation
trans-2,3-Epoxy-3,4-dimethylpentaneH₃O⁺ (aq)3,4-Dimethyl-2,3-pentanediolAcid-catalyzed hydrolysis (Anti-addition)

Halogenated Derivatives (Dihalogenated pentanes)

The addition of halogens across the carbon-carbon double bond is a characteristic reaction of alkenes, leading to the formation of vicinal dihalides.

Research Findings:

This compound reacts with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) to produce 2,3-dihalo-3,4-dimethylpentane. This reaction is an example of electrophilic addition. The mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face. This results in the anti-addition of the two halogen atoms across the former double bond. For instance, the reaction with bromine yields 2,3-dibromo-3,4-dimethylpentane.

ReactantReagent(s)ProductReaction Type
This compoundBr₂ in CH₂Cl₂2,3-Dibromo-3,4-dimethylpentaneElectrophilic Halogenation (Anti-addition)

Products of Oligomerization: Branched Hexenes, Heptenes, Octenes

Oligomerization is a process where a few monomer units are linked together. While the direct oligomerization of this compound (a C7 alkene) would lead to C14, C21, and larger molecules, the formation of smaller branched alkenes like hexenes, heptenes, and octenes involves the oligomerization of smaller olefin feedstocks.

Research Findings:

Branched alkenes are often produced through the acid-catalyzed oligomerization of light olefins such as propylene (B89431) (C3) and butenes (C4). rsc.orgifpenergiesnouvelles.fr For example, the dimerization of propylene can yield a mixture of isohexenes, including methylpentenes and dimethylbutenes. ifpenergiesnouvelles.fr The co-oligomerization of different olefins, such as propylene and butene, can produce heptenes. Similarly, the dimerization of butenes leads to a variety of C8 isomers, including dimethylhexenes and methylheptenes. osti.gov These reactions are crucial in the petrochemical industry for producing gasoline components and chemical intermediates. google.com While this compound is a C7 alkene, its formation can be envisioned through the co-dimerization of a C3 and a C4 olefin under specific catalytic conditions. It can also participate in further oligomerization reactions to produce higher molecular weight branched hydrocarbons.

Reactant(s)Catalyst/ConditionsExample Product(s)Reaction Type
Propylene (C3)Ni-based catalysttrans-4-Methyl-2-pentene (B1581402), HexenesDimerization
1-Butene (B85601) (C4)Co/C catalystLinear Octenes, MethylheptenesOligomerization
2-Pentene (B8815676) (C5)Acidic Zeolite (H-MFI)4,5-Dimethyl-3-octeneDimerization

Catalysis and Reaction Engineering Involving Trans 3,4 Dimethyl 2 Pentene

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions for transformations involving trans-3,4-Dimethyl-2-pentene and related olefins.

Nickel complexes are cornerstone catalysts for the oligomerization and dimerization of olefins like propylene (B89431). nih.gov The dimerization of propylene (a C3 molecule) primarily yields a mixture of C6 isomers, as this process involves the coupling of two C3 units. The most common products include linear hexenes, methylpentenes, and dimethylbutenes. uh.edu The formation of the C7 alkene this compound is not a direct product of simple propylene dimerization. Its synthesis would necessitate the co-dimerization of propylene (C3) with a C4 olefin, such as a butene isomer.

The mechanism for nickel-catalyzed dimerization generally involves the formation of a nickel-hydride active species, which then coordinates with propylene molecules, followed by insertion steps and beta-hydride elimination to release the C6 olefin and regenerate the catalyst. The specific ligand environment around the nickel center, such as the use of bulky phosphines, significantly influences the regioselectivity of the products. For example, certain nickel-phosphine systems can be tuned to selectively produce 2,3-dimethyl-1-butene (B117154). google.co.uggoogle.com While direct synthesis of this compound from propylene alone is not feasible, the principles of nickel-catalyzed co-dimerization of different olefins are well-established. google.co.ugresearchgate.net

Table 1: Examples of Nickel-Based Catalyst Systems in Propylene Dimerization
Catalyst System ComponentsPrimary Dimerization ProductsKey Findings/SelectivityReference
Nickel β-diimine complex / EASCHexenes, MethylpentenesHigh turnover frequencies (up to 57,000 h⁻¹) with high selectivity to C6 products. scielo.br
Ni-MFU-4l (MOF) / MMAO-12Branched hexenesDemonstrates selectivity arising from 2,1-insertion and slow product reinsertion. uh.edu
Nickel acetylacetonate (B107027) / Tricyclohexylphosphine / Ethylaluminum dichloride2,3-dimethyl-1-buteneA catalyst system for dimerising propene selectively to 2,3-DMB-1. google.com
(PBP)NiBr / MAOButenes (from ethylene), Low activity for propyleneCatalyst is more selective for ethylene (B1197577) dimerization over propylene dimerization. csic.es

Hydroformylation, or the oxo process, is a critical industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. incatt.nl For this transformation, rhodium complexes, particularly those modified with phosphine (B1218219) ligands, are highly effective catalysts that operate under milder conditions than their cobalt counterparts. rsc.orgtamu.edu

When a trisubstituted internal alkene such as this compound undergoes hydroformylation, the reaction can theoretically yield two different aldehydes. The generally accepted "Wilkinson" cycle mechanism involves the initial formation of a rhodium-hydride species, which coordinates to the alkene. illinois.edu Subsequent migratory insertion can form either a linear or branched rhodium-alkyl intermediate, which then undergoes CO insertion and hydrogenolysis to yield the final aldehyde product. illinois.edu For sterically hindered alkenes, the reaction often favors the formation of the linear aldehyde to avoid the creation of a more sterically demanding quaternary carbon center adjacent to the newly formed carbonyl group. illinois.edu The choice of ligand is crucial in controlling both activity and regioselectivity (linear-to-branched ratio). uni-freiburg.ded-nb.info While specific studies on this compound are not widely reported, the hydroformylation of other branched alkenes like 1,1-disubstituted olefins has been studied, showing a preference for the terminal aldehyde. illinois.edunih.govnih.gov

Table 2: General Characteristics of Rhodium Hydroformylation Catalysts
Catalyst TypeTypical LigandsGeneral SubstratesKey CharacteristicsReference
Rhodium PhosphineTriphenylphosphine (PPh₃)Alk-1-enesHigh ratio of straight-chain to branched-chain aldehyde products. rsc.org
Rhodium Phosphite (B83602)BOBPHOSUnbiased alkyl alkenesUnusual selectivity for branched aldehyde products. nih.gov
Rhodium DiphosphineN,N-bis-(P-(phosphabicyclo[3.3.1]nonan)-methyl)anilineDienes (e.g., Citronellene)High regioselectivity and site-selectivity due to ligand bulk. clockss.org
"Ligand-free" Rhodium ColloidsNone (stabilized by polymers)General alkenesTend to form substantial amounts of branched aldehydes. d-nb.info

Visible light photoredox catalysis has become a powerful strategy in organic synthesis, enabling a wide range of transformations under exceptionally mild conditions. sigmaaldrich.com The process relies on a photocatalyst, typically a ruthenium or iridium complex, that absorbs visible light to reach an excited state. tcichemicals.com This excited state can then engage in single-electron transfer (SET) with an organic substrate, generating radical intermediates that can undergo further reactions. uni-regensburg.de

This methodology has been successfully applied to the difunctionalization of alkenes, where two new functional groups are added across the double bond. mdpi.comrsc.org Reactions such as hydrotrifluoromethylation, hydrocarboxymethylation, and various C-C and C-heteroatom bond formations have been developed for a range of alkenes. chinesechemsoc.orgwikipedia.org While this catalytic platform is versatile, specific applications involving this compound as a substrate are not extensively documented in the surveyed literature. The reactivity in such systems often depends on the electronic properties and steric accessibility of the alkene. Research has often focused on styrenes or other activated alkenes that readily form stable radical intermediates. wikipedia.org Nevertheless, the fundamental principles suggest that this compound could potentially undergo similar radical-mediated additions.

Table 3: Common Visible Light Photoredox Catalysts and Alkene Functionalizations
PhotocatalystTypical ReactionMechanism PrincipleReference
[Ru(bpy)₃]²⁺Azidoalkoxy-trifluoromethylationGenerates CF₃ radical from Umemoto's reagent via SET. mdpi.com
fac-Ir(ppy)₃HydrocarboxymethylationRadical addition of a two-carbon synthon to alkenes. chinesechemsoc.org
4CzIPN (Organic Dye)ArylsilylationDual photoredox/nickel catalysis for C-Si and C-Aryl bond formation. rsc.org
Mesityl AcridiniumHydrotrifluoromethylationOrganic photoredox catalyst generates CF₃ radical from Langlois' reagent. wikipedia.org

Heterogeneous Catalysis Applications

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are advantageous for industrial applications due to their ease of separation and recyclability.

Solid acid catalysts, particularly zeolites such as ZSM-5 and mordenite, are widely used for the skeletal isomerization of alkenes. acs.orgresearchgate.net These reactions are crucial in petroleum refining for increasing the octane (B31449) number of gasoline streams by converting linear or lightly branched olefins into more highly branched isomers. uu.nlnih.gov The isomerization of a C7 alkene like this compound over a solid acid would proceed through a mechanism involving protonation of the double bond to form a carbenium ion intermediate on the catalyst's acid site. acs.orgbohrium.com This intermediate can then undergo rearrangements via hydride and methyl shifts before deprotonating to yield a mixture of C7 alkene isomers. acs.org

Table 4: Heterogeneous Acid Catalysts for Alkene Isomerization
CatalystActive SitesMechanismTypical ApplicationReference
Zeolites (e.g., H-ZSM-5, Mordenite)Brønsted acid sitesCarbenium ion formation, hydride/methyl shifts.Skeletal isomerization of C4-C7 alkenes for octane enhancement. acs.orgresearchgate.netuu.nl
Acid/Base Modified γ-Al₂O₃Lewis and Brønsted acid sitesIsomerization via protonation/deprotonation cycles.Isomerization of functionalized cyclic anhydrides. rsc.org
Na on AluminaBasic sitesIsomerization of alkenes via carbanion intermediates.Double-bond migration in linear alkenes. sci-hub.se

Catalytic hydrogenation is a fundamental reaction that reduces carbon-carbon double bonds to single bonds. This process is typically carried out using heterogeneous catalysts containing noble metals such as palladium (Pd), platinum (Pt), or nickel (Ni) supported on materials like carbon or alumina. libretexts.orgsigmaaldrich.comresearchgate.net The reaction involves the adsorption of the alkene and molecular hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, typically in a syn-fashion. libretexts.org

The hydrogenation of this compound over such a catalyst would yield its corresponding saturated alkane, 3,4-Dimethylpentane . The reaction is generally efficient, although highly substituted and sterically hindered alkenes can exhibit slower reaction rates. nih.gov For instance, the hydrogenation of the related isomer 3,4-dimethyl-1-pentene (B12000618) over a platinum catalyst has been reported. askfilo.com

Dehydrogenation is the reverse process, where an alkane is converted into an alkene and hydrogen. This is an endothermic reaction that requires high temperatures and a suitable catalyst, often the same metals used for hydrogenation (Pt, Pd). smolecule.com In an industrial setting, the dehydrogenation of 3,4-Dimethylpentane could be a potential route to produce this compound, though it would likely result in a mixture of alkene isomers.

Table 5: Common Heterogeneous Metal Catalysts for Hydrogenation
Catalyst MetalCommon SupportTypical SubstratesKey CharacteristicsReference
Palladium (Pd)Carbon (C), Alumina (Al₂O₃)Alkenes, AlkynesHighly active and selective; widely used in fine chemical synthesis. researchgate.netsmolecule.com
Platinum (Pt)Carbon (C), Alumina (Al₂O₃)Alkenes, AromaticsVery high activity; can operate under mild conditions. libretexts.orgaskfilo.com
Nickel (Ni)Raney Nickel, Alumina (Al₂O₃)Alkenes, CarbonylsCost-effective alternative to precious metals; often requires higher temperatures/pressures. libretexts.org
Ruthenium (Ru)Carbon (C)Aromatics, HeterocyclesEffective for hydrogenation of aromatic systems. sigmaaldrich.com

Influence of Catalyst Choice on Stereoselectivity and Regioselectivity

The stereoselectivity and regioselectivity of reactions involving this compound are critically dependent on the choice of catalyst. As a sterically hindered internal alkene, its reactivity and the orientation of product formation are governed by the interplay between the substrate's structure and the catalyst's properties. Key reactions where this influence is prominent include hydroformylation, hydroboration, and hydrogenation.

Hydroformylation: In hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across the double bond can lead to different regioisomers. For substituted olefins, rhodium-based catalysts are often employed. The regioselectivity is strongly influenced by the ligands attached to the rhodium center. acs.org For instance, the use of bulky phosphine or phosphite ligands can control the ratio of branched to linear aldehydes. acs.org In reactions with internal alkenes, catalysts can also induce isomerization, which may lead to a mixture of products. acs.org For a related substituted olefin, 2-methyl-2-pentene, hydroformylation using a RuCl2(DMSO)4 catalyst showed low conversion, highlighting the challenge of achieving high reactivity with sterically hindered alkenes. redalyc.org

Hydroboration-Oxidation: Hydroboration is a powerful method for the anti-Markovnikov hydration of alkenes, and it exhibits high regioselectivity dictated by the steric bulk of both the alkene and the borane (B79455) reagent. For the structurally similar trans-4,4-dimethyl-2-pentene (B1618803), hydroboration with diborane (B8814927) shows a preference for the boron atom to add to the less sterically hindered carbon atom (C-2 over C-3). As the steric bulk of the hydroborating agent increases, this selectivity is enhanced. For example, using 9-borabicyclo[3.3.1]nonane (9-BBN) results in almost exclusive addition at the less substituted position of the double bond. redalyc.orgscielo.org.bo This high regioselectivity is attributed to the steric hindrance posed by the bulky tert-butyl group, a feature shared by the isopropyl group in this compound. redalyc.orgscielo.org.bo

Hydrogenation: Catalytic hydrogenation of alkenes typically occurs with syn-addition of hydrogen atoms to the double bond. libretexts.org The reaction takes place on the surface of a metal catalyst, such as platinum, palladium, or nickel. libretexts.org For a molecule like this compound, both reactants (the alkene and hydrogen) adsorb onto the catalyst surface on the same side, leading to the formation of a syn-adduct. libretexts.org The choice of catalyst and support can influence the rate and efficiency of the reaction.

The table below summarizes the influence of different catalysts on the selectivity of reactions applicable to substituted alkenes like this compound.

ReactionCatalyst SystemExpected RegioselectivityExpected StereoselectivityReference
Hydroformylation Rhodium complexes with phosphine/phosphite ligandsInfluenced by ligand bulk; can favor either branched or linear aldehydes. Isomerization is possible.Not highly enantioselective without chiral ligands. acs.org
Hydroformylation RuCl2(DMSO)4Low conversion observed for similar substituted olefins.Not specified. redalyc.org
Hydroboration-Oxidation Diborane (B2H6) followed by H2O2/NaOHGood selectivity for boron addition to the less sterically hindered carbon.Syn-addition of H and B. redalyc.orgscielo.org.bo
Hydroboration-Oxidation 9-Borabicyclo[3.3.1]nonane (9-BBN) followed by H2O2/NaOHExcellent selectivity for boron addition to the less sterically hindered carbon due to steric bulk.Syn-addition of H and B. redalyc.orgscielo.org.bo
Catalytic Hydrogenation Platinum (Pt), Palladium (Pd), or Nickel (Ni)Not applicable (addition of two H atoms).Syn-addition of hydrogen across the double bond. libretexts.org

Reactor Design and Process Optimization for Synthesis and Reactions

The synthesis and subsequent reactions of this compound require careful consideration of reactor design and process optimization to ensure safety, efficiency, and desired product selectivity. As a volatile and flammable liquid hydrocarbon, process parameters must be tightly controlled.

Reactor Types: The choice of reactor depends on the scale of the operation, the reaction type, and the specific process conditions.

Batch Reactors: For laboratory-scale synthesis or small-scale production, conventional glass or stainless steel batch reactors are suitable. These allow for precise control over temperature, pressure, and mixing. However, for industrial-scale production, batch processes can be inefficient due to downtime for cleaning and setup between batches. beilstein-journals.org

Flow Reactors: Continuous flow chemistry offers significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and the potential for straightforward automation and integration of multiple reaction steps. beilstein-journals.org For reactions involving this compound, different types of flow reactors could be employed:

Packed-Bed Reactors: These reactors contain a solid catalyst packed into a column. As the reactant stream flows through, it interacts with the catalyst. This design is common for heterogeneous catalytic reactions like hydrogenation or isomerization. beilstein-journals.org

Wall-Coated Reactors: In this configuration, the catalyst is coated onto the inner walls of the reactor tube. This improves heat transfer compared to packed beds but offers a lower catalyst surface area to volume ratio. beilstein-journals.org

Dielectric-Barrier Discharge (DBD) Reactors: For specific gas-phase reactions, such as those involving plasma chemistry for the synthesis of hydrocarbons, DBD reactors can be used. These reactors use an electric discharge to generate reactive species at atmospheric pressure. researchgate.net The design typically involves parallel-plate electrodes separated by a dielectric material. researchgate.net

Process Optimization: Optimizing the synthesis and reactions of this compound involves manipulating several key parameters:

Temperature and Pressure: These are critical for controlling reaction rates and, in gas-phase reactions, equilibrium positions. For exothermic reactions like hydrogenation, efficient heat removal is necessary to prevent runaways.

Catalyst Loading and Deactivation: In catalytic processes, the amount of catalyst and its activity over time are crucial. Catalyst deactivation due to coking or poisoning can reduce process efficiency and requires regeneration or replacement cycles.

Residence Time: In flow reactors, the time reactants spend in the reactor determines conversion. Optimizing residence time is key to maximizing throughput without sacrificing product yield.

Solvent and Concentration: The choice of solvent can affect catalyst solubility, reaction rates, and product separation. Reaction concentration impacts kinetics and can influence selectivity in bimolecular reactions.

The following table compares different reactor types that could be considered for processes involving this compound.

Reactor TypeTypical ApplicationAdvantagesDisadvantagesReference
Batch Reactor Laboratory synthesis, small-scale productionHigh flexibility, good for process development.Inefficient for large scale, potential safety issues with large volumes. beilstein-journals.org
Packed-Bed Flow Reactor Heterogeneous catalysis (e.g., hydrogenation)High catalyst loading, suitable for continuous operation.Potential for poor heat transfer, pressure drop. beilstein-journals.org
Wall-Coated Flow Reactor Heterogeneous catalysisExcellent heat transfer, lower pressure drop.Lower catalyst surface area, more complex to fabricate. beilstein-journals.org
Dielectric-Barrier Discharge Reactor Gas-phase synthesis from simple precursors (e.g., methane)Operates at atmospheric pressure, can activate stable molecules.Often produces a complex mixture of products, surface modifications can affect efficiency. researchgate.net

Advanced Analytical Techniques for Trans 3,4 Dimethyl 2 Pentene and Its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the foremost technique for the analysis of volatile and semi-volatile non-polar compounds like trans-3,4-Dimethyl-2-pentene. liverpool.ac.uklabproinc.com Its high separation efficiency and sensitive detection capabilities make it ideal for determining the purity of a sample and for separating it from its various isomers. liverpool.ac.ukresearchgate.net

The inherent volatility and non-polar nature of this compound make it an excellent candidate for GC analysis. The separation of complex hydrocarbon mixtures, including various heptene (B3026448) and octene isomers, has been successfully demonstrated using high-resolution capillary columns. nist.govmdpi.com For this compound, assessing purity involves separating it from its geometric isomer, cis-3,4-Dimethyl-2-pentene, as well as other structural isomers like 4,4-dimethyl-2-pentene. nih.gov

The choice of the stationary phase in the GC column is critical. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (PDMS), separate analytes primarily by their boiling points. rsc.org However, for complex mixtures of isomers with very similar boiling points, more specialized columns may be required. Highly polar stationary phases containing cyanopropyl functional groups can offer unique selectivity for polarizable compounds like alkenes, separating them based on subtle differences in their interactions with the phase. rsc.org The use of long capillary columns (up to 150 meters) has been shown to resolve dozens of acyclic octene isomers, highlighting the power of high-efficiency GC in isomer analysis. masterorganicchemistry.com

Mass spectrometry provides definitive identification of the eluting compounds. The electron ionization (EI) mass spectrum of this compound is available in public databases like the NIST WebBook and serves as a reference for identity confirmation. nist.govnist.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. For quantitative analysis to determine purity, GC coupled with a Flame Ionization Detector (GC-FID) is often employed due to its excellent linearity and response to hydrocarbons. csic.es

Table 1: GC-MS Parameters for Analysis of C7 Alkene Isomers

Parameter Typical Value/Condition Purpose
Column Type Capillary Column High-resolution separation of volatile compounds.
Stationary Phase Non-polar (e.g., PDMS, 5% Phenyl Polysiloxane) or Highly Polar (e.g., Biscyanopropyl) Selection based on the required selectivity for separating isomers. rsc.org
Column Dimensions 30-100 m length, 0.25 mm I.D., 0.25-1.0 µm film thickness Longer columns provide higher resolution for complex isomer mixtures. masterorganicchemistry.com
Carrier Gas Helium or Hydrogen Inert gas to move analytes through the column. liverpool.ac.uk
Inlet Temperature 250 °C Ensures rapid volatilization of the liquid sample.
Oven Program Temperature gradient (e.g., 40 °C hold, ramp to 180 °C) Optimizes separation of compounds with different boiling points. nist.gov
MS Detector Electron Ionization (EI), 70 eV Fragments molecules for identification via mass spectrum.
MS Scan Mode Full Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) Full scan for identification; SIM for enhanced sensitivity and quantitation. liverpool.ac.uk

High-Performance Liquid Chromatography (HPLC) for Product Analysis

While GC-MS is the primary tool for analyzing the volatile alkene itself, High-Performance Liquid Chromatography (HPLC) is highly valuable for the analysis of its less volatile or more polar derivatives. alevelchemistry.co.ukmagritek.com Simple alkenes like this compound are challenging to detect with standard UV-Vis HPLC detectors as they lack a suitable chromophore. However, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used for the analysis of such hydrocarbons. osti.govrsc.org

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane), is the preferred mode for separating non-polar compounds. ontosight.aiunl.edu This technique can resolve structural isomers based on subtle differences in their interaction with the polar surface. unl.edu

The true strength of HPLC in this context lies in the analysis of reaction products. Common reactions of alkenes, such as oxidation, hydroboration, or epoxidation, yield more polar derivatives like alcohols, diols, or epoxides. alevelchemistry.co.ukscielo.org.bo These functionalized products are often less volatile and more suitable for HPLC analysis. For instance, the conversion of this compound to 3,4-dimethyl-2-pentanol via hydroboration-oxidation introduces a hydroxyl group, significantly increasing the molecule's polarity. scielo.org.boredalyc.org This alcohol derivative could be readily separated and quantified using reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture). mdpi.com

Table 2: HPLC Approaches for This compound and its Derivatives

Analyte Type HPLC Mode Stationary Phase Mobile Phase Detector
This compound Normal Phase (NP-HPLC) Silica, Diol Hexane (B92381), Iso-octane RI, ELSD
Geometric Isomers (cis/trans) Normal Phase (NP-HPLC) UDC-Cholesterol™ nih.gov Non-polar solvents RI, ELSD
Alcohol/Diol Derivatives Reversed Phase (RP-HPLC) C18, C8 Water/Acetonitrile, Water/Methanol UV (if derivatized), RI, ELSD, MS
Epoxide Derivatives Normal or Reversed Phase Silica or C18 Dependent on polarity RI, ELSD, MS
Carbonyl Derivatives (from Ozonolysis) Reversed Phase (RP-HPLC) C18 Water/Acetonitrile UV, MS

In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable data on kinetics, mechanisms, and the presence of transient intermediates. In situ spectroscopy allows for the observation of these processes under actual reaction conditions, such as high pressure and temperature.

High-Pressure FTIR Spectroscopy

In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions in real-time, particularly those involving changes in functional groups. rsc.org For reactions involving this compound, such as isomerization, hydroformylation, or cracking, an FTIR probe can be inserted directly into the reaction vessel. liverpool.ac.ukrsc.orgcsic.es The progress of the reaction can be followed by tracking the disappearance of characteristic IR bands of the starting material and the appearance of new bands corresponding to the products. For instance, in an isomerization reaction, the decrease in the intensity of the C=C stretching and C-H bending frequencies specific to the this compound structure would be monitored alongside the growth of new bands for the isomerized product. liverpool.ac.uk This technique has been successfully used to study the hydroformylation of other alkenes under high pressures of synthesis gas. rsc.orgrsc.org

Real-time NMR Studies

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers rich structural information during the course of a reaction. magritek.com The availability of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring. cam.ac.uk A flow system can be set up where the reaction mixture is continuously passed through the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. magritek.comacs.org

For a reaction like the hydrogenation of this compound, real-time ¹H NMR would show a decrease in the signal intensity of the vinylic proton (at ~5.2 ppm) and the allylic protons, with a corresponding increase in signals in the aliphatic region as the double bond is saturated. cam.ac.ukchemicalbook.com This allows for the direct calculation of conversion and reaction rates. cam.ac.uk Furthermore, real-time NMR is exceptional at identifying unexpected intermediates or byproducts, providing deeper mechanistic insight into processes like oligomerization or isomerization. researchgate.netnih.gov

Data Validation and Cross-Referencing with Spectroscopic Databases

The unambiguous identification of this compound and its derivatives relies on the validation of experimental data against trusted sources. Spectroscopic databases are indispensable tools for this purpose.

For GC-MS analysis, the experimentally obtained mass spectrum of a chromatographic peak should be compared with entries in established libraries. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a primary resource, containing reference mass spectra and gas chromatography retention data for a vast number of compounds, including this compound. nist.govnist.gov A high match factor between the experimental and library spectrum provides strong evidence for the compound's identity.

Similarly, for NMR analysis, databases like the Spectral Database for Organic Compounds (SDBS) provide reference ¹H and ¹³C NMR spectra. unl.eduamazonaws.com Comparing the chemical shifts and coupling constants from an experimental sample with the database entry for this compound is a critical step in structural confirmation. chemicalbook.comamazonaws.com The consistency across multiple analytical techniques (e.g., matching retention time, mass spectrum, and NMR data) provides the highest level of confidence in the identification.

Table 3: Spectroscopic Database Information for This compound

Database Data Type Key Information Available Reference
NIST Chemistry WebBook Mass Spectrometry (EI) Fragmentation pattern, molecular ion peak, relative intensities. nist.govnist.gov nist.govnist.gov
NIST Chemistry WebBook Gas Chromatography Kovats Retention Index on standard non-polar columns. nist.gov nist.gov
SDBS / ChemicalBook ¹H NMR Chemical shifts (δ) for vinylic (~5.2 ppm) and methyl protons. chemicalbook.comamazonaws.com chemicalbook.comamazonaws.com
SDBS / PubChem ¹³C NMR Chemical shifts (δ) for olefinic and aliphatic carbons. nih.govamazonaws.com nih.govamazonaws.com

Future Research Directions in Trans 3,4 Dimethyl 2 Pentene Chemistry

Development of Novel Stereoselective Synthetic Pathways

The synthesis of alkenes with specific stereochemistry is a cornerstone of modern organic chemistry. libguides.com Future research will likely focus on developing novel synthetic pathways to access trans-3,4-Dimethyl-2-pentene with high stereoselectivity, moving beyond classical methods to more elegant and efficient strategies.

Key areas of investigation could include:

Advanced Isomerization Catalysis : While the isomerization of related alkenes like 2,3-dimethyl-1-butene (B117154) to 2,3-dimethyl-2-butene (B165504) is known, future work could seek catalysts that selectively produce the trans isomer of 3,4-dimethyl-2-pentene (B12518032) from more accessible starting materials. ifpenergiesnouvelles.fr

Stereoselective Elimination Reactions : Exploring novel reagent and substrate combinations that favor the anti-periplanar transition state required for the E2 elimination to form the trans double bond.

Modern Olefin Metathesis : Applying advanced olefin metathesis reactions, which have become a powerful tool in organic synthesis, could provide new routes. ontosight.aicaltech.edu For instance, the cross-metathesis of simpler alkenes using highly selective catalysts could be a target pathway.

Stereospecific Reductions : Investigating the stereospecific reduction of corresponding alkynes. While methods like the Lindlar catalytic hydrogenation produce cis-alkenes, the development of new catalytic systems for alkyne reduction could offer a direct route to the trans isomer. libguides.com

Progress in these areas would not only provide more efficient access to this compound but also contribute to the broader field of stereoselective synthesis. clockss.orgpnas.org

Exploration of New Catalytic Systems for Specific Transformations

The reactivity of the double bond in this compound makes it a substrate for numerous catalytic transformations. smolecule.com A significant future direction is the exploration of new catalytic systems to control the outcome of these reactions with high precision and selectivity.

Potential research avenues include:

Regio- and Enantioselective Hydrofunctionalization : Developing catalysts for reactions like hydroamination, hydroboration, and hydrosilylation that proceed with high control over regioselectivity (Markovnikov vs. anti-Markovnikov) and enantioselectivity. acs.orgredalyc.org For example, modern palladium-catalyzed oxidative amination could be adapted for this substrate. acs.org

Heterobimetallic Catalysis : Designing novel heterobimetallic catalysts, which feature two different metal centers, could unlock new reactivity patterns for transformations such as carbonylation or cyclopropanation. uic.edu

Dimerization and Oligomerization : Investigating iron-based or scandium-based catalysts for the selective dimerization of butenes or other small olefins could be tailored to produce branched alkenes like this compound or use it as a monomer for controlled oligomerization. researchgate.netcaltech.edu

Oxidation and Epoxidation : Creating new catalytic systems for selective oxidation reactions that can convert the alkene into valuable epoxides, diols, or other oxygenated products without over-oxidation or cleavage of the carbon-carbon double bond. smolecule.com

The discovery of new catalysts will be crucial for transforming this simple alkene into a variety of high-value chemical intermediates.

Advanced Computational Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular properties and reactivity. ggckondagaon.in Future studies on this compound will increasingly leverage advanced computational methods for predictive modeling.

Key research focuses will likely be:

Reaction Pathway and Selectivity Prediction : Using Density Functional Theory (DFT) and other high-level computational methods to model transition states and reaction pathways. ggckondagaon.inaip.org This can predict the feasibility and stereochemical outcome of proposed reactions, thereby guiding experimental design and saving significant laboratory resources.

Spectroscopic and Physicochemical Property Prediction : Calculating properties such as NMR spectra, vibrational frequencies, and thermochemical data like boiling points. aip.orgresearchgate.netwalshmedicalmedia.com These predictions can aid in the identification and characterization of the molecule and its reaction products.

Catalyst-Substrate Interaction Modeling : Simulating the interaction between this compound and various catalysts to understand the origins of selectivity. This can accelerate the in-silico design of new, more efficient catalysts for specific transformations.

Atmospheric Chemistry Modeling : Computational studies can model the atmospheric lifecycle of this compound, such as its reaction with ozone or hydroxyl radicals, to predict its environmental impact and degradation products. rsc.org

These computational efforts will provide a theoretical framework to complement and guide experimental investigations.

Investigation of Mechanistic Details under Varied Reaction Conditions

A thorough understanding of reaction mechanisms is critical for optimizing reaction conditions and expanding the utility of a chemical compound. Future research will focus on elucidating the detailed mechanisms of reactions involving this compound.

Specific areas for investigation include:

Kinetic Studies : Performing detailed kinetic analyses of key transformations to determine rate laws, activation energies, and the influence of catalyst and substrate concentrations. nih.gov This information is fundamental to understanding the reaction mechanism.

Isotopic Labeling Studies : Using isotopically labeled versions of this compound (e.g., with deuterium) to trace the pathways of atoms during a reaction, which can provide definitive evidence for proposed mechanistic steps like hydride shifts or rearrangements. nih.gov

Spectroscopic Interrogation of Intermediates : Employing advanced spectroscopic techniques (e.g., low-temperature NMR, in-situ IR) to detect and characterize transient intermediates in catalytic cycles or reaction pathways.

Influence of Reaction Conditions : Systematically studying how variations in solvent, temperature, pressure, and additives affect reaction outcomes. This can reveal subtle mechanistic details, such as shifts between concerted and stepwise pathways or changes in the catalyst's resting state. rsc.org

These mechanistic studies will build a robust understanding of the alkene's reactivity, enabling more precise control over its chemical transformations.

Expanding Applications in Complex Molecule Synthesis

While this compound is recognized as a building block, its application in the synthesis of complex, high-value molecules is an area ripe for expansion. Future research will aim to leverage its unique structure in the targeted synthesis of complex organic molecules.

Promising directions include:

Natural Product Synthesis : Incorporating the sterically hindered carbon skeleton of this compound as a key fragment in the total synthesis of natural products. Its specific stereochemistry and substitution pattern can be used to set stereocenters in the target molecule. ontosight.aiclockss.org

Pharmaceutical Intermediates : Using the alkene as a starting material for the synthesis of novel scaffolds for drug discovery. smolecule.com Reactions that add functionality to the double bond can lead to a diverse range of potential pharmacophores.

Polymer and Materials Science : Investigating the use of trans-3-4-dimethyl-2-pentene as a monomer in polymerization reactions. The resulting polymers would have unique properties due to the bulky side chains, potentially leading to new materials with interesting thermal or mechanical characteristics.

Cycloaddition Reactions : Employing the electron-rich double bond in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions with electron-deficient partners, to construct complex cyclic and heterocyclic systems. beilstein-journals.org

By demonstrating its utility in synthesizing complex targets, research will solidify the position of this compound as a valuable and versatile platform in synthetic chemistry.

Mentioned Chemical Compounds

Q & A

Q. How is the stereochemistry of trans-3,4-dimethyl-2-pentene determined using IUPAC priority rules?

  • Methodological Answer : To assign the trans configuration:

Identify the two carbons bonded by the double bond (C2 and C3).

Assign priority to substituents on each carbon using the Cahn-Ingold-Prelog rules. For C2 (left side), compare substituents: a methyl group (C3), a hydrogen (C1), and two CH3 groups (C4 and C5). The highest priority groups on each carbon are the methyl groups.

If the highest priority groups are on opposite sides of the double bond, the isomer is trans. Validate this using computational tools like DFT or by comparing experimental spectroscopic data (e.g., NOESY NMR for spatial proximity analysis) .

Q. How can spectroscopic contradictions in characterizing this compound be resolved?

  • Methodological Answer : Discrepancies in IR or mass spectra often arise from impurities or isomerization. To resolve:

Gas Chromatography (GC) : Confirm purity using a non-polar column (e.g., DB-5) and compare retention times with known standards .

High-Resolution Mass Spectrometry (HRMS) : Differentiate between isomers by analyzing exact mass and fragmentation patterns (e.g., m/z 98.1861 for [M]+•) .

NMR Analysis : Use 13C DEPT-135 to distinguish CH3 groups and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What synthetic routes optimize the yield of this compound, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : Common routes include:
  • Dehydration of Diols : Use acid-catalyzed dehydration (e.g., H2SO4) of 3,4-dimethyl-2-pentanol. Optimize temperature (80–100°C) to favor trans via steric control .
  • Wittig Reaction : React (3,4-dimethylpentyl)triphenylphosphonium ylide with formaldehyde. Polar aprotic solvents (e.g., THF) enhance trans selectivity .
  • Catalytic Isomerization : Employ transition-metal catalysts (e.g., Pd/C) to isomerize cis to trans under H2 flow, monitoring progress via GC .

Q. How to address discrepancies in reported boiling points for this compound?

  • Methodological Answer : Reported values vary due to impurities or measurement techniques. To validate:

Purification : Use preparative GC or recrystallization (if solid derivatives exist).

Comparative Analysis : Cross-reference with structurally similar alkenes (e.g., trans-4,4-dimethyl-2-pentene, bp ~87°C) .

Computational Validation : Apply group-contribution methods (e.g., Joback-Reid) to estimate boiling points from molecular descriptors .

Experimental Design Considerations

Q. What computational methods predict the reactivity of trans-3,4-dimethyl-2-pentene in electrophilic additions?

  • Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy for electrophilic attack sites .

Kinetic Studies : Use stopped-flow techniques to measure reaction rates with bromine or HCl, comparing trans vs. cis isomers .

Solvent Effects : Simulate polarity effects (e.g., COSMO-RS) to predict regioselectivity in polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.